2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with the molecular formula C29H26N2O2 and a molecular weight of 434.52894 . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)aniline with 4-ethylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired quinazolinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to a dihydroquinazolinone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or amines into the aromatic rings .
Scientific Research Applications
2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinazolinone derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 2-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
2-[4-(BENZYLOXY)PHENYL]-3-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both benzyloxy and ethyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the quinazolinone ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C29H26N2O2 |
---|---|
Molecular Weight |
434.5g/mol |
IUPAC Name |
3-(4-ethylphenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H26N2O2/c1-2-21-12-16-24(17-13-21)31-28(30-27-11-7-6-10-26(27)29(31)32)23-14-18-25(19-15-23)33-20-22-8-4-3-5-9-22/h3-19,28,30H,2,20H2,1H3 |
InChI Key |
VFHMVEMCNRRLPH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.